molecular formula C20H18ClN3O2S2 B10888641 2-[(5-Chloro-1,3-benzothiazol-2-yl)sulfanyl]-1-{3-[(4-methylphenyl)carbonyl]imidazolidin-1-yl}ethanone

2-[(5-Chloro-1,3-benzothiazol-2-yl)sulfanyl]-1-{3-[(4-methylphenyl)carbonyl]imidazolidin-1-yl}ethanone

Cat. No.: B10888641
M. Wt: 432.0 g/mol
InChI Key: HZBIFLNBZLJBIH-UHFFFAOYSA-N
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Description

2-[(5-CHLORO-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-1-[3-(4-METHYLBENZOYL)-1-IMIDAZOLIDINYL]-1-ETHANONE is a complex organic compound that features a benzothiazole ring, a chlorinated benzene ring, and an imidazolidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-CHLORO-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-1-[3-(4-METHYLBENZOYL)-1-IMIDAZOLIDINYL]-1-ETHANONE typically involves multiple steps:

    Formation of the Benzothiazole Ring: This can be achieved by reacting 2-aminothiophenol with a chlorinated benzoyl chloride under acidic conditions.

    Attachment of the Imidazolidinyl Group: The imidazolidinyl group can be introduced through a nucleophilic substitution reaction, where the benzothiazole derivative reacts with an imidazolidinyl chloride.

    Final Coupling: The final step involves coupling the intermediate with 4-methylbenzoyl chloride under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring.

    Reduction: Reduction reactions may target the carbonyl groups present in the structure.

    Substitution: The chlorinated benzene ring is susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nucleophiles such as amines or thiols.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

2-[(5-CHLORO-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-1-[3-(4-METHYLBENZOYL)-1-IMIDAZOLIDINYL]-1-ETHANONE has several applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design, particularly for antimicrobial or anticancer agents.

    Materials Science: Utilized in the development of advanced materials with specific electronic or optical properties.

    Biological Studies: Investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or receptors critical for the survival of pathogens or cancer cells. The benzothiazole ring can intercalate with DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

  • **2-[(5-CHLORO-1,3-BENZOXAZOL-2-YL)SULFANYL]-1-[3-(4-METHYLBENZOYL)-1-IMIDAZOLIDINYL]-1-ETHANONE
  • **2-[(5-CHLORO-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-N-(5-METHOXY-1,3-BENZOTHIAZOL-2-YL)ACETAMIDE

Uniqueness

The presence of the imidazolidinyl group and the specific substitution pattern on the benzothiazole ring make 2-[(5-CHLORO-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-1-[3-(4-METHYLBENZOYL)-1-IMIDAZOLIDINYL]-1-ETHANONE unique

Properties

Molecular Formula

C20H18ClN3O2S2

Molecular Weight

432.0 g/mol

IUPAC Name

2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]-1-[3-(4-methylbenzoyl)imidazolidin-1-yl]ethanone

InChI

InChI=1S/C20H18ClN3O2S2/c1-13-2-4-14(5-3-13)19(26)24-9-8-23(12-24)18(25)11-27-20-22-16-10-15(21)6-7-17(16)28-20/h2-7,10H,8-9,11-12H2,1H3

InChI Key

HZBIFLNBZLJBIH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2CCN(C2)C(=O)CSC3=NC4=C(S3)C=CC(=C4)Cl

Origin of Product

United States

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